1,1-Dichloro-7a-methyl-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-7a-methyl-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene is a complex organic compound that features a unique structure combining a cyclopropane ring fused with a chromene system and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-7a-methyl-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions, followed by chlorination to introduce the dichloro functionality. The thiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. The choice of solvents and reagents would also be optimized to ensure scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-7a-methyl-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atoms or to reduce other functional groups present in the molecule.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce a hydrocarbon or an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The unique structure of the compound could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1,1-Dichloro-7a-methyl-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the thiophene moiety suggests potential interactions with sulfur-containing biomolecules, while the cyclopropane ring could confer rigidity and specificity to the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, are known for their pharmacological properties.
Chromene Derivatives: Chromene-containing compounds are often studied for their antioxidant and anti-inflammatory activities.
Cyclopropane Derivatives: Cyclopropane rings are found in various bioactive molecules, contributing to their stability and specificity.
Uniqueness
The combination of a cyclopropane ring, a chromene system, and a thiophene moiety makes 1,1-Dichloro-7a-methyl-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene unique
Properties
Molecular Formula |
C15H12Cl2OS |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
1,1-dichloro-7a-methyl-1a-thiophen-2-yl-7H-cyclopropa[b]chromene |
InChI |
InChI=1S/C15H12Cl2OS/c1-13-9-10-5-2-3-6-11(10)18-14(13,15(13,16)17)12-7-4-8-19-12/h2-8H,9H2,1H3 |
InChI Key |
OCKXTBSFLRCIAI-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3=CC=CC=C3OC1(C2(Cl)Cl)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.